molecular formula C22H24N2O2 B12419265 Acrivastine-d8

Acrivastine-d8

Cat. No.: B12419265
M. Wt: 356.5 g/mol
InChI Key: PWACSDKDOHSSQD-FLUHWMMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Acrivastine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of acrivastine, such as oxides, reduced forms, and substituted compounds .

Scientific Research Applications

Acrivastine-d8 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acrivastine-d8 is unique due to its rapid onset of action and low sedative potential. Unlike cetirizine or loratadine, which are taken once daily, acrivastine can be taken up to three times a day, providing flexibility in dosing .

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

(E)-3-[6-[(E)-1-(4-methylphenyl)-3-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)prop-1-enyl]pyridin-2-yl]prop-2-enoic acid

InChI

InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+/i2D2,3D2,14D2,15D2

InChI Key

PWACSDKDOHSSQD-FLUHWMMLSA-N

Isomeric SMILES

[2H]C1(C(C(N(C1([2H])[2H])C/C=C(\C2=CC=C(C=C2)C)/C3=CC=CC(=N3)/C=C/C(=O)O)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O

Origin of Product

United States

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